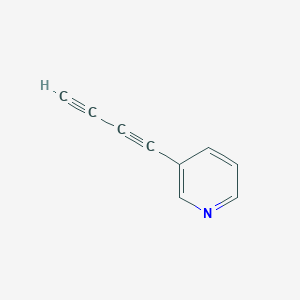
3-(Buta-1,3-diyn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound with the molecular formula C₉H₅N. It is a member of the pyridine family, characterized by a pyridine ring substituted with a buta-1,3-diyn-1-yl group. This compound is of interest due to its unique structure, which includes a conjugated diyne system, making it a valuable building block in organic synthesis and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodopyridine with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diyne system into single or double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .
科学的研究の応用
3-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
作用機序
The mechanism of action of 3-(Buta-1,3-diyn-1-yl)pyridine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways .
類似化合物との比較
Similar Compounds
3,3’-Buta-1,3-diyne-1,4-diyldipyridine: This compound has a similar structure but includes two pyridine rings connected by a butadiyne linker.
4,4’-Dipyridylbutadiyne: Another related compound with two pyridine rings, but with different substitution patterns.
Uniqueness
3-(Buta-1,3-diyn-1-yl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity .
特性
CAS番号 |
648431-98-5 |
|---|---|
分子式 |
C9H5N |
分子量 |
127.14 g/mol |
IUPAC名 |
3-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H |
InChIキー |
MQDIEZLSNHQGRV-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)

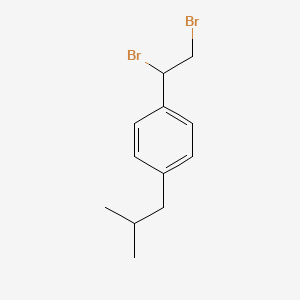
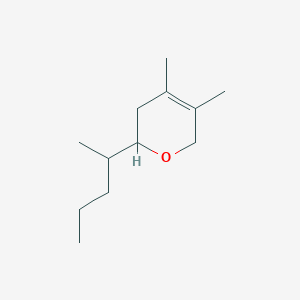

![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
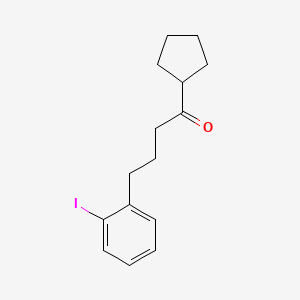
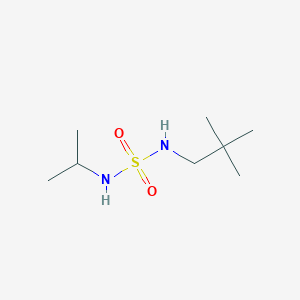
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
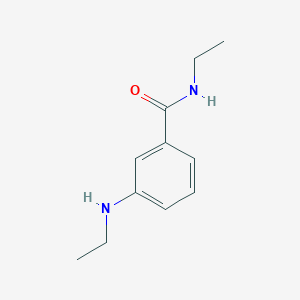
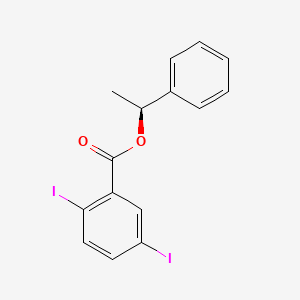
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

